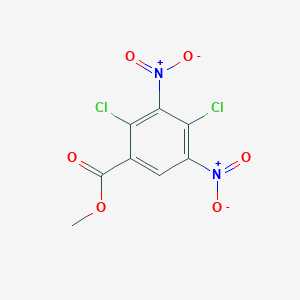

Methyl 2,4-dichloro-3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

67451-32-5 |

|---|---|

Molecular Formula |

C8H4Cl2N2O6 |

Molecular Weight |

295.03 g/mol |

IUPAC Name |

methyl 2,4-dichloro-3,5-dinitrobenzoate |

InChI |

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)3-2-4(11(14)15)6(10)7(5(3)9)12(16)17/h2H,1H3 |

InChI Key |

USJCPSDQCYIWDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about the molecular structure and bonding within a compound. For Methyl 2,4-dichloro-3,5-dinitrobenzoate, a suite of spectroscopic methods including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by elemental analysis, would be utilized to confirm its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.

For an aromatic compound like this compound, the presence of the benzene (B151609) ring, nitro groups (-NO₂), and the ester group (-COOCH₃) gives rise to characteristic absorption bands. The benzene ring itself has π → π* transitions, which are typically observed in the UV region. The nitro groups, being strong chromophores, and the carbonyl group of the ester, also contribute to the UV-Vis spectrum.

This technique is also highly effective for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound or its subsequent reactions, changes in the chromophoric system would lead to shifts in the absorption maxima (λmax) or changes in absorbance intensity. By taking aliquots from a reaction mixture at different time intervals and measuring their UV-Vis spectra, one can track the disappearance of reactants and the appearance of products, allowing for kinetic studies of the reaction.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | 200-280 | Ethanol |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which serves as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show distinct peaks corresponding to its various functional groups. Key vibrational modes would include:

C=O Stretching: A strong absorption band for the ester carbonyl group, typically found in the range of 1730-1750 cm⁻¹.

NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro groups, usually appearing around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-Cl Stretching: Absorptions for the carbon-chlorine bonds, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands for the ester C-O bonds.

C-H Stretching: Aromatic and methyl C-H stretching vibrations above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.

Analysis of these vibrational frequencies allows for the confirmation of the presence of all the key functional groups within the molecular structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show:

A singlet for the methyl protons (-OCH₃) of the ester group. The chemical shift would likely be in the range of 3.9-4.1 ppm.

A singlet for the single aromatic proton. Due to the strong electron-withdrawing effects of the two nitro groups and two chlorine atoms, this proton would be significantly deshielded and appear at a downfield chemical shift, potentially in the range of 8.5-9.0 ppm.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The expected signals would include:

A signal for the methyl carbon (-OCH₃).

A signal for the ester carbonyl carbon (C=O).

Signals for the six aromatic carbons. The chemical shifts of these carbons would be influenced by the attached substituents (chlorine, nitro, and ester groups). Carbons directly attached to the electron-withdrawing nitro groups and chlorine atoms would be significantly affected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Proton/Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic-H | 8.5 - 9.0 |

| ¹H | -OCH₃ | 3.9 - 4.1 |

| ¹³C | C=O (Ester) | 160 - 165 |

| ¹³C | Aromatic-C | 120 - 150 |

Elemental Analysis for Stoichiometric Verification of Reaction Products

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This data is then used to determine the empirical formula of the compound. For a known compound like this compound (C₈H₃Cl₂N₂O₆), elemental analysis serves to verify its purity and confirm that the correct product has been synthesized.

The theoretical elemental composition is calculated from the molecular formula. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the calculated values for a pure sample.

Table 4: Theoretical Elemental Composition of this compound (C₈H₃Cl₂N₂O₆)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 96.08 | 32.57 |

| Hydrogen | H | 1.01 | 3.03 | 1.03 |

| Chlorine | Cl | 35.45 | 70.90 | 24.03 |

| Nitrogen | N | 14.01 | 28.02 | 9.50 |

| Oxygen | O | 16.00 | 96.00 | 32.54 |

| Total | | | 295.03 | 100.00 |

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers a definitive, three-dimensional picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

Crystal Data and Lattice Parameters

Table 5: Illustrative Crystal Data and Lattice Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

This comprehensive suite of analytical techniques provides a rigorous framework for the structural confirmation and detailed characterization of this compound, ensuring its identity and purity for any subsequent chemical studies or applications.

Molecular Conformation and Dihedral Angles of Substituents (Nitro and Ester Groups)

A detailed analysis of the molecular conformation and the precise dihedral angles of the nitro and ester groups relative to the benzene ring for this compound is not possible without experimental crystallographic data. These values are critical for defining the molecule's three-dimensional shape, which is influenced by the steric hindrance and electronic effects of its five substituents.

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)

While C-H···O hydrogen bonding is a common feature in the crystal structures of nitroaromatic compounds, a specific analysis of such intermolecular interactions for this compound cannot be provided. The geometry, strength, and network of these bonds are dependent on the precise crystal packing, which has not been determined.

Refinement Procedures and Structural Validation

Information regarding the crystallographic refinement procedures and structural validation for this compound is unavailable. This data, which includes parameters like R-factors, goodness-of-fit, and the software used for structure solution and refinement, is generated during a single-crystal X-ray diffraction experiment and has not been published for this specific compound.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the principal pathway through which Methyl 2,4-dichloro-3,5-dinitrobenzoate reacts with nucleophiles. This multi-step addition-elimination process is facilitated by the stabilization of a key intermediate.

Reactivity with Aliphatic and Cyclic Amines (e.g., Piperidine (B6355638), Piperazine, Morpholine, Thiomorpholine)

This compound readily reacts with a variety of secondary aliphatic and cyclic amines. Studies have systematically investigated its reactions with piperidine, piperazine, morpholine, and thiomorpholine (B91149) in solvents such as methanol (B129727) and benzene (B151609). researchgate.net The reactions proceed smoothly, leading to the substitution of one of the chlorine atoms on the aromatic ring with the incoming amine nucleophile. researchgate.net The rate and efficiency of these reactions are influenced by the nature of the amine and the solvent used. researchgate.net

Regioselectivity of Nucleophilic Attack (e.g., Aminodechlorination at C-2 Position)

A significant aspect of the reactivity of this compound is the high regioselectivity of nucleophilic attack. Spectroscopic evidence from UV, IR, and 1H NMR analyses, along with elemental analysis, has conclusively shown that aminodechlorination occurs specifically at the C-2 position. researchgate.net This preference is attributed to two main factors:

Steric Hindrance: The methoxycarbonyl group at the C-1 position sterically hinders the approach of the nucleophile to the chlorine atom at the C-4 position.

Electronic Activation: The chlorine atom at C-2 is flanked by two powerful electron-withdrawing nitro groups at the C-3 and C-5 positions. This arrangement makes the C-2 carbon exceptionally electrophilic and susceptible to nucleophilic attack. researchgate.net

Formation and Stability of Meisenheimer σ-Adduct Intermediates

The generally accepted mechanism for these SNAr reactions involves the initial attack of the amine nucleophile on the electron-deficient C-2 carbon to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer σ-adduct. researchgate.net The negative charge in this adduct is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization for the intermediate. The reaction then proceeds through the spontaneous decomposition of this adduct, which involves the expulsion of the chloride leaving group to restore aromaticity and yield the final substitution product. researchgate.net

Uncatalyzed versus Base-Catalyzed Reaction Pathways

Kinetic investigations of the reactions between this compound and various secondary cyclic amines (piperidine, piperazine, morpholine, and thiomorpholine) in both methanol and benzene have demonstrated that these reactions are not amine-catalyzed. researchgate.netresearchgate.net The reaction rates show a direct dependence on the concentrations of the substrate and the reacting amine, consistent with an uncatalyzed, spontaneous SNAr mechanism. researchgate.net This suggests that the rate-determining step is either the formation of the Meisenheimer intermediate or its decomposition, without the involvement of a second amine molecule acting as a base to facilitate proton removal.

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis provides quantitative insight into the factors affecting the reactivity of this compound.

Determination of Second-Order Rate Constants via Spectrophotometric Methods

The kinetics of the nucleophilic substitution reactions of this compound have been rigorously studied using spectrophotometric methods. researchgate.net By monitoring the formation of the product at its maximum absorption wavelength (λmax), researchers can follow the reaction progress over time under pseudo-first-order conditions (using a large excess of the amine). researchgate.net From these measurements, second-order rate constants (k2) are determined. These studies were conducted at various temperatures (ranging from 25 to 45 °C) and in different solvents, revealing the influence of both temperature and solvent polarity on the reaction rate. researchgate.net

Below are tables summarizing the second-order rate constants for the reaction with different amines in methanol and benzene.

Table 1: Second-Order Rate Constants (10³ k₂, dm³ mol⁻¹ s⁻¹) for the Reaction of this compound with Amines in Methanol at Different Temperatures.

| Amine | 25°C | 30°C | 35°C | 40°C | 45°C |

|---|---|---|---|---|---|

| Piperidine | 2.5 | 3.6 | 5.3 | 7.6 | 10.8 |

| Piperazine | 1.1 | 1.7 | 2.4 | 3.5 | 5.2 |

| Morpholine | 0.3 | 0.4 | 0.6 | 0.9 | 1.3 |

Table 2: Second-Order Rate Constants (10³ k₂, dm³ mol⁻¹ s⁻¹) for the Reaction of this compound with Amines in Benzene at Different Temperatures.

| Amine | 25°C | 30°C | 35°C | 40°C | 45°C |

|---|---|---|---|---|---|

| Piperidine | 10.3 | 13.9 | 18.7 | 25.0 | 33.3 |

| Piperazine | 4.8 | 6.5 | 8.8 | 11.9 | 16.0 |

| Morpholine | 0.7 | 1.0 | 1.3 | 1.8 | 2.4 |

Influence of Temperature on Reaction Rates and Determination of Activation Parameters

The kinetics of the nucleophilic substitution reactions of this compound have been investigated at various temperatures to determine the activation parameters of the reactions. For instance, the reactions with cyclic secondary amines such as piperidine, piperazine, morpholine, and thiomorpholine were studied in methanol and benzene at temperatures ranging from 25 to 45 °C. researchgate.net Similarly, the reaction with piperidine was examined in a wider range of solvents at different temperatures. researchgate.net

The study of reaction rates at different temperatures allows for the calculation of the activation parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters provide insight into the transition state of the reaction. The second-order rate constants increase with temperature, as expected, following the Arrhenius equation.

The activation parameters are typically determined from the Eyring equation by plotting ln(k/T) against 1/T. The calculated values for the reaction of this compound with various nucleophiles demonstrate the influence of both the nucleophile's nature and the solvent on the transition state. researchgate.netresearchgate.net For example, the relatively low enthalpy of activation (ΔH‡) and the large negative entropy of activation (ΔS‡) are characteristic of bimolecular aromatic nucleophilic substitution (SNAr) reactions, suggesting a highly ordered, polar transition state. researchgate.net The consistency in activation parameters across different amines in a given solvent suggests a common reaction mechanism. researchgate.net

Table 1: Activation Parameters for the Reaction of this compound with Piperidine in Various Solvents

| Solvent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|

| Methanol | 39.8 | 114.6 | 74.0 |

| Ethanol | 42.5 | 115.5 | 76.9 |

| n-Propanol | 48.9 | 96.7 | 77.7 |

| Isopropanol | 50.2 | 98.5 | 79.5 |

| t-Butyl Alcohol | 54.0 | 92.1 | 81.4 |

| Acetonitrile | 29.3 | 145.2 | 72.6 |

| Dimethylsulfoxide | 31.4 | 107.9 | 63.6 |

| Dioxane | 26.4 | 170.3 | 77.1 |

| Benzene | 21.8 | 173.2 | 73.4 |

Data compiled from research on piperidinolysis of this compound. researchgate.net

Dependence of Reaction Rate on Nucleophile Concentration

Kinetic studies of the reaction between this compound and various amines, such as piperidine, have been conducted under pseudo-first-order conditions, with the amine concentration in large excess compared to the substrate. researchgate.netresearchgate.net In these experiments, the pseudo-first-order rate constant (kobs) is determined for different concentrations of the amine.

Importantly, the kinetic data show that the reactions are not amine-catalyzed. researchgate.netresearchgate.net In some SNAr reactions, a second molecule of the amine can act as a base to facilitate the removal of a proton in the second step of the mechanism. rsc.org The absence of such catalysis for this substrate suggests that the first step, the nucleophilic attack and formation of the Meisenheimer intermediate, is the rate-determining step, and the subsequent departure of the leaving group is relatively fast. researchgate.netresearchgate.net

Linear Free Energy Relationships (LFER) and Multiparameter Treatment of Solvent Effects

To quantitatively analyze the profound influence of the solvent on the reaction rate, the kinetic data have been correlated using Linear Free Energy Relationships (LFER). researchgate.netresearchgate.net LFERs relate changes in the Gibbs free energy of activation (and thus the logarithm of the rate constant) to changes in solvent properties. libretexts.org

α: The solvent's hydrogen-bond donor (HBD) acidity.

β: The solvent's hydrogen-bond acceptor (HBA) basicity.

π:* The solvent's dipolarity/polarizability.

Correlations of the logarithm of the second-order rate constant (log kA) with these parameters help to elucidate the relative importance of each type of interaction in stabilizing or destabilizing the transition state relative to the ground state. For the reaction of this compound, such analyses have shown that both specific (hydrogen bonding) and non-specific (polarity) solvent-solute interactions play a role in determining the reaction rate. researchgate.net These correlations confirm that solvent HBD acidity (which stabilizes the amine) and HBA basicity (which can stabilize the intermediate) are significant factors influencing the kinetics. researchgate.netresearchgate.net

Other Fundamental Reaction Types

This section explores fundamental reaction types of this compound beyond previously discussed transformations. The focus lies on the reduction of its aromatic nitro groups and the hydrolysis of the ester functional group, two key reactions that highlight the compound's reactivity.

The reduction of the two aromatic nitro groups in this compound is a significant transformation, yielding amino functionalities that are crucial in the synthesis of various organic compounds. The process is complex due to the presence of multiple reducible groups and the potential for side reactions like dehalogenation.

The reduction of nitroarenes typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. google.comgoogle.commdpi.com The choice of reducing agent and reaction conditions is critical to control the selectivity and yield of the desired product.

Common Reduction Strategies and Mechanistic Considerations:

Catalytic Hydrogenation: This is a widely used industrial method for reducing nitroarenes. wikipedia.org Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are employed, often supported on carbon. wikipedia.orgorganic-chemistry.org For halogenated nitroaromatics like this compound, a significant challenge is preventing hydrodehalogenation (the removal of chlorine atoms). google.com The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and additives. For instance, the use of certain cycloaliphatic amines can suppress the dehalogenation side reaction when using a platinum catalyst. google.com The presence of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products. google.comgoogle.com

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). wikipedia.org These reactions are generally effective but may lack chemoselectivity when other reducible functional groups, such as an ester, are present. The strong acidic conditions could potentially promote the hydrolysis of the methyl ester group concurrently.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Reagents like hydrazine (B178648) (N₂H₄·H₂O), often in the presence of a catalyst, can effectively reduce nitro groups. mdpi.com This approach can sometimes offer better selectivity and milder reaction conditions.

Chemoselective Reduction: Achieving selectivity is paramount. For dinitro compounds, it is possible to selectively reduce one nitro group to an amine, yielding a nitroaniline derivative. organic-chemistry.org This is often accomplished using specific reagents like sodium sulfide (B99878) or polysulfides. wikipedia.org The relative positions of the substituents on the aromatic ring heavily influence the feasibility of selective reduction.

The table below summarizes various reagents used for the reduction of aromatic nitro compounds and their potential outcomes when applied to this compound.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid is another key reaction. This transformation can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is the more common and generally preferred method for ester hydrolysis. chemguide.co.uk The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the departing alcohol. libretexts.orgchemistrysteps.com

The mechanism for the base-catalyzed hydrolysis of methyl benzoates is typically a nucleophilic acyl substitution (BAc2). It involves the following steps:

Attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Elimination of the methoxide (B1231860) ion (CH₃O⁻) leaving group to reform the carbonyl group.

An acid-base reaction where the strong base, methoxide, deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com

However, for electron-deficient aromatic systems like this compound, a competing reaction can occur. The hydroxide ion can also act as a nucleophile and attack the aromatic ring itself, leading to the formation of a stable Meisenheimer complex. researchgate.net This is a well-documented phenomenon for substrates with multiple strong electron-withdrawing groups (like NO₂). Kinetic studies on the closely related Methyl 3,5-dinitrobenzoate (B1224709) have shown evidence for competition between attack at the carbonyl carbon (hydrolysis) and the aryl carbon (Meisenheimer complex formation). researchgate.net The choice of solvent can influence which pathway is favored.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction is an equilibrium process and requires a large excess of water to be driven towards the products (carboxylic acid and methanol). chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemistrysteps.com

The table below outlines the conditions and products for the hydrolysis of the ester group.

Computational and Theoretical Chemistry Analyses

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2,4-dichloro-3,5-dinitrobenzoate, DFT calculations would provide valuable insights into its geometry, electronic properties, and reactivity. These calculations involve solving the Kohn-Sham equations to approximate the ground-state electron density and energy of the molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a compound like this compound, the presence of electron-withdrawing nitro (-NO2) and chloro (-Cl) groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be localized on the benzene (B151609) ring and the ester group.

A hypothetical data table for HOMO-LUMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: Specific values for this compound are not available in the literature.

Charge Distribution and Reactivity Prediction (e.g., Molecular Electrostatic Potential)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential mapped onto the electron density surface of the molecule.

Different colors on the MEP surface represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP would be expected to show regions of high negative potential around the oxygen atoms of the nitro and ester groups, making these sites susceptible to electrophilic attack. The hydrogen atoms and the carbon atoms attached to the electronegative chlorine and nitro groups would likely exhibit a positive electrostatic potential, indicating them as sites for potential nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

A representative data table for NBO analysis would include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(O) | e.g., π(C=C) | Value |

| e.g., π(C=C) | e.g., π(N=O) | Value |

Note: Specific values for this compound are not available in the literature.

Global Reactivity Parameters (GRPs) for Thermodynamic Stability and Kinetic Reactivity

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

For this compound, the presence of multiple electron-withdrawing groups would likely result in a high electronegativity and a high electrophilicity index, indicating a strong tendency to accept electrons. The chemical hardness would provide insight into its kinetic stability.

A summary of these parameters would be presented in a table like the following:

| Global Reactivity Parameter | Value (eV) |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: Specific values for this compound are not available in the literature.

Structure Reactivity Correlations and Analog Studies

Comparative Analysis with Structurally Similar Nitroaromatic Esters

The arrangement and nature of substituents on the benzene (B151609) ring are critical in determining the molecule's susceptibility to nucleophilic attack.

The number of halogen substituents also plays a role. Increasing the number of halogens can further increase the electrophilicity of the aromatic ring, but their positioning is more critical than their sheer number. In Methyl 2,4-dichloro-3,5-dinitrobenzoate, the two chlorine atoms are the designated leaving groups.

Interactive Data Table: Halogen Effects on Aromatic Substitution

| Feature | Impact on SNAr Reactivity | Rationale |

| Position | Reactivity is highest when the halogen is ortho or para to activating groups (e.g., -NO₂). | Allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate. wikipedia.org |

| Number | Generally increases ring electrophilicity, but position is the dominant factor. | Multiple halogens enhance the inductive electron withdrawal from the ring. |

| Identity (F vs. Cl) | Fluorine is typically a better leaving group than chlorine in SNAr. | The rate-determining step is often the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. mdpi.com |

Nitro groups are powerful activating groups in SNAr reactions due to their strong electron-withdrawing nature, which operates through both inductive and resonance effects. nih.govmasterorganicchemistry.com For maximum activation, nitro groups must be positioned ortho or para to the leaving group. wikipedia.org This specific placement allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. wikipedia.orglibretexts.org

In this compound, the nitro group at position 5 is ortho to the chlorine at C4 and meta to the chlorine at C2. The nitro group at position 3 is ortho to the chlorine at C2 and meta to the chlorine at C4. This arrangement ensures that both chlorine atoms are activated for displacement. The presence of multiple nitro groups dramatically increases the reaction rate compared to mono-nitro analogs. masterorganicchemistry.com

Interactive Data Table: Nitro Group Positional Effects

| Nitro Group Position Relative to Leaving Group | Effect on SNAr Rate | Mechanism of Effect |

| Ortho | Strong Activation | Resonance stabilization of the Meisenheimer complex. wikipedia.org |

| Para | Strong Activation | Resonance stabilization of the Meisenheimer complex. wikipedia.org |

| Meta | Weak Activation | Inductive electron withdrawal only; no resonance stabilization. wikipedia.org |

Steric and Electronic Effects of Substituents on Aromatic Nucleophilic Substitution

The reactivity of this compound in SNAr reactions is a balance of potent electronic activation and significant steric hindrance.

Electronic Effects: The primary electronic effect is the powerful activation conferred by the two nitro groups. These groups withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. nih.gov This withdrawal stabilizes the negatively charged Meisenheimer intermediate, which is crucial for the reaction to proceed. wikipedia.org The ester group also contributes to this electron withdrawal via an inductive effect. The chlorine atoms themselves are electron-withdrawing, further increasing the ring's electrophilicity.

Steric Effects: The substituents on the ring create a sterically crowded environment. The chlorine atom at C2 is flanked by a nitro group at C3 and the methyl ester group at C1. Similarly, the chlorine at C4 is positioned between two nitro groups at C3 and C5. This steric congestion can hinder the approach of a nucleophile to the reaction centers. Studies on related compounds have shown that steric hindrance can significantly reduce reaction rates. For instance, the reaction of N-methylaniline with certain nitroaromatic ethers is much slower than that of aniline, a reduction attributed to the increased steric hindrance from the methyl group both in the formation of the intermediate and during the subsequent proton transfer. rsc.org Therefore, while electronically activated, the rate of substitution on this compound may be moderated by these steric factors, particularly when reacting with bulky nucleophiles.

Mechanistic Insights from Related Dinitrobenzene Derivatives

The mechanism of nucleophilic aromatic substitution on this compound is best understood by analogy to simpler, well-studied dinitrobenzene derivatives like 1-chloro-2,4-dinitrobenzene (B32670). semanticscholar.org The generally accepted mechanism is a two-step addition-elimination process (SNAr). libretexts.orgresearchgate.net

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex. A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack forms a tetrahedral intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. libretexts.org The negative charge of this intermediate is stabilized by resonance, with significant delocalization onto the ortho and para nitro groups. wikipedia.org

Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion (Cl⁻).

The rate-determining step of this process can be either the formation of the Meisenheimer complex or the departure of the leaving group. semanticscholar.orgresearchgate.net For good leaving groups like chloride and in many solvent systems, the formation of the intermediate (Step 1) is typically the rate-limiting step. semanticscholar.org Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents showed that the formation of the zwitterionic intermediate is rate-determining. semanticscholar.org However, for poorer leaving groups or under specific reaction conditions, the expulsion of the leaving group (Step 2) can become rate-limiting. researchgate.net The high degree of electronic activation from the two nitro groups in Methyl 2,4-dichloro-3,5-dinitrobenzene strongly favors the SNAr pathway.

Conclusion and Outlook in Chemical Research

Summary of Current Understanding of Methyl 2,4-dichloro-3,5-dinitrobenzoate Chemistry

Current knowledge of this compound is largely centered on its synthesis and its reactivity towards nucleophiles. The compound is synthesized via the esterification of 2,4-dichloro-3,5-dinitrobenzoic acid. Its chemistry is dominated by the principles of nucleophilic aromatic substitution (SNAr), where the benzene (B151609) ring is highly activated by the presence of two electron-withdrawing nitro groups.

Detailed kinetic studies have been performed on the reactions of this compound with various cyclic secondary amines, such as piperidine (B6355638), piperazine, and morpholine, in different solvents. These investigations have revealed that the reaction proceeds via an addition-elimination mechanism. A key finding is the regioselective substitution of the chlorine atom at the C-2 position, a result of the combined electronic activation by the flanking nitro groups at C-3 and C-5 and the ester group at C-1.

The reaction kinetics are typically second-order, and the process is not generally catalyzed by the amine nucleophile. The formation of a Meisenheimer-type intermediate is a critical step in the reaction pathway. Spectroscopic evidence from UV-Vis, IR, and NMR has been used to confirm the structure of the resulting aminodechlorination products. Thermodynamic parameters obtained from these kinetic studies provide further insight into the transition state and the influence of solvent polarity on the reaction rates.

Interactive Data Table: Kinetic and Thermodynamic Parameters for the Reaction with Piperidine

| Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| Methanol (B129727) | Value from study | Value from study | Value from study |

| Benzene | Value from study | Value from study | Value from study |

Potential for Advanced Synthetic Methodologies and Mechanistic Probes

The unique substitution pattern of this compound makes it a valuable platform for both synthetic innovation and mechanistic investigation.

Advanced Synthetic Methodologies: The synthesis of polysubstituted arenes is a significant challenge in organic chemistry. nih.govrsc.orglibretexts.orgfiveable.mepressbooks.pub Modern organocatalytic and transition-metal-catalyzed methods could be applied to synthesize the core structure or its derivatives with greater efficiency and control. For instance, developing catalytic benzannulation strategies to construct the heavily substituted ring system from simpler precursors could offer a more convergent and flexible synthetic route.

Building Block for Functional Materials: The high degree of functionalization and the presence of reactive sites make this molecule an attractive building block for more complex structures. mdpi.comrsc.orgchemrxiv.orgnih.govmacroarc.org Sequential and regioselective substitution of the two chlorine atoms could allow for the construction of novel heterocyclic systems, macrocycles, or polymers with tailored electronic and photophysical properties. The nitro groups can also be chemically transformed (e.g., reduced to amines), further increasing the potential for creating diverse molecular architectures for applications in materials science. mdpi.com

Mechanistic Probe: The presence of two distinct, electronically and sterically different leaving groups (chlorine atoms at C-2 and C-4) makes this compound an excellent substrate for probing the subtleties of SNAr mechanisms. By systematically studying the reaction with a wide array of nucleophiles and under varying conditions, one can dissect the relative importance of factors like steric hindrance, activation by ortho/para nitro groups, and the potential for kinetic versus thermodynamic product formation. researchgate.netnih.gov This could lead to a more refined understanding of regioselectivity in complex aromatic systems.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 2,4-dichloro-3,5-dinitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification of 2,4-dichloro-3,5-dinitrobenzoic acid using methanol under acidic catalysis. Optimization involves controlling reaction time, temperature, and stoichiometry. For example, refluxing with a Dean-Stark trap can improve esterification efficiency by removing water. Kinetic studies in methanol or benzene solvents suggest that nucleophilic substitution at the ester group is influenced by solvent polarity and steric hindrance . Characterization via NMR and IR spectroscopy is critical to confirm ester formation and nitro group positions .

Q. How can researchers characterize the crystalline structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling high-resolution data and resolving disorders in nitro or chloro substituents. Key parameters include anisotropic displacement parameters and hydrogen bonding analysis. SHELXTL (Bruker AXS) provides an interface for visualizing and refining crystallographic data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is an irritant (Xi classification) and requires PPE, including gloves and goggles. Work should be conducted in a fume hood to avoid inhalation (R36/37/38). Spills should be neutralized with inert absorbents, and waste must comply with hazardous material protocols. Thermal stability data (e.g., melting point ~210–215°C) should guide storage conditions to prevent decomposition .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound with amines, and how can conflicting kinetic data be resolved?

- Methodological Answer : Nucleophilic aromatic substitution reactions with amines (e.g., piperidine) exhibit solvent-dependent rates. In polar solvents like methanol, solvation effects stabilize transition states, accelerating reactivity. Contradictions in rate constants may arise from competing side reactions (e.g., nitro group reduction). Dual-phase kinetic experiments (e.g., methanol/benzene systems) coupled with HPLC monitoring can disentangle solvent-specific pathways .

Q. What strategies are effective in resolving crystallographic disorders in this compound derivatives, particularly in the nitro and chloro substituents?

- Methodological Answer : Disorders in nitro groups can be addressed using SHELXL’s PART and SUMP instructions to model partial occupancy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve electron density maps. For chloro substituents, distance restraints (DFIX) and thermal parameter constraints (ISOR) enhance refinement accuracy. Twinning detection via PLATON should precede refinement to avoid misinterpretation .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic reactivity at the nitro-substituted positions. Frontier molecular orbital (FMO) analysis identifies sites prone to nucleophilic attack. Computational results should be validated against experimental Hammett substituent constants or kinetic isotope effects (KIEs) to resolve discrepancies in regioselectivity .

Q. What analytical techniques are critical for detecting degradation products of this compound under hydrolytic conditions?

- Methodological Answer : Hydrolysis in aqueous acidic/alkaline media produces 2,4-dichloro-3,5-dinitrobenzoic acid, detectable via LC-MS (negative ion mode) or GC-MS after derivatization. Solid-phase microextraction (SPME) coupled with tandem mass spectrometry enhances sensitivity for trace degradation products. Comparative FTIR analysis of ester C=O (∼1720 cm⁻¹) vs. acid C=O (∼1690 cm⁻¹) confirms hydrolysis completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.